molecular formula C17H14O5S B2671995 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-97-9

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2671995
CAS No.: 622812-97-9
M. Wt: 330.35
InChI Key: SDTNKQDYJBJLDQ-SXGWCWSVSA-N
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Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

The synthesis of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Scientific Research Applications

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be compared with other benzofuran derivatives such as:

    2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran: Lacks the methanesulfonate group, which may result in different chemical reactivity and biological activity.

    3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate: Lacks the benzylidene group, which may affect its overall stability and interactions with biological targets.

The presence of both the benzylidene and methanesulfonate groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-5-3-4-6-12(11)9-16-17(18)14-8-7-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTNKQDYJBJLDQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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